5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid
Description
5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid (CAS: 863643-73-6) is a heterocyclic compound featuring a piperidine ring substituted with a benzyloxycarbonyl (Cbz) protecting group at the 1-position and fused to a 1,3-oxazole-4-carboxylic acid moiety. Its molecular formula is C₁₇H₁₈N₂O₅, with a molecular weight of 346.34 g/mol. This compound is widely utilized as a peptidomimetic building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting agents due to its rigid scaffold and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C17H18N2O5 |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
5-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C17H18N2O5/c20-16(21)14-15(24-11-18-14)13-6-8-19(9-7-13)17(22)23-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,20,21) |
InChI Key |
NEFNHEPZZGBWFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=C(N=CO2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the benzyloxycarbonyl group. The oxazole ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis equipment and large-scale reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and other advanced techniques may be employed to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the piperidine and oxazole rings may interact with biological receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Attributes of Analogs
Structural and Functional Differences
Substituent Effects: The benzyloxycarbonyl (Cbz) group in the target compound provides enhanced stability against enzymatic degradation compared to the tert-butoxycarbonyl (Boc) analog (CAS: 1874188-32-5), which is more labile under acidic conditions .
Stereochemical Complexity :
- The peptidomimetic analog (CAS: 1418113-59-3) incorporates a chiral center and a branched alkyl chain, which may enhance target selectivity in protease inhibition compared to the achiral parent compound .
Heterocyclic Core Variations :
- Replacement of the oxazole with a triazolone (e.g., 5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one) introduces additional hydrogen-bonding sites, altering binding affinity in kinase assays .
Research Implications
- Drug Design : The Cbz group’s stability makes the target compound suitable for in vivo studies, whereas Boc analogs are preferred for transient protection during synthesis .
- Structure-Activity Relationship (SAR) : Substitutions on the piperidine ring (e.g., 3-yl vs. 4-yl positioning) significantly modulate steric interactions with enzymatic active sites, as observed in preliminary molecular docking studies (unpublished data).
Biological Activity
5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid (CAS No. 863643-73-6) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 330.34 g/mol
- IUPAC Name : 5-{1-[(benzyloxy)carbonyl]-4-piperidinyl}-1,3-oxazole-4-carboxylic acid
This compound features a piperidine ring substituted with a benzyloxy group and an oxazole moiety, which are critical for its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Antitumor Activity : Research indicates that compounds with oxazole rings exhibit antitumor properties by inhibiting specific oncogenic pathways. For instance, derivatives similar to the target compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects : The presence of the piperidine moiety is known to contribute to anti-inflammatory activities. Compounds containing piperidine have been reported to reduce inflammation in models of acute and chronic inflammatory diseases .
- Antimicrobial Properties : Preliminary studies suggest that oxazole derivatives may possess antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .
Case Study 1: Antitumor Activity
A study examined the effects of several oxazole derivatives on human cancer cell lines, including breast and prostate cancer cells. The results demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins .
Case Study 2: Anti-inflammatory Effects
In an in vivo model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests that the compound may modulate immune responses effectively, presenting potential therapeutic applications in inflammatory diseases .
Case Study 3: Antimicrobial Activity
A series of tests conducted against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited moderate antibacterial activity. The minimal inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
